6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Description
The compound “6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one” belongs to a class of compounds known as coumarins or benzopyran-2-ones . These are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Scientific Research Applications
- Coumarins exhibit promising anticancer activity. Researchers have investigated their potential as chemotherapeutic agents, targeting various cancer types. These compounds interfere with cancer cell growth, apoptosis, and angiogenesis .
- Some coumarin derivatives have demonstrated anti-HIV effects. These compounds inhibit viral replication and may serve as leads for developing antiretroviral drugs .
- Coumarins possess antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. Their potential in preventing age-related diseases and promoting overall health has been explored .
- Researchers have investigated coumarins as anti-inflammatory agents. These compounds modulate inflammatory pathways and may be useful in treating inflammatory conditions .
- Coumarins have been screened for anti-tuberculosis activity. They exhibit inhibitory effects against Mycobacterium tuberculosis, making them potential candidates for novel TB drugs .
- Specific coumarin derivatives, such as NitroBIPS , display photochromic properties. These molecules change color upon exposure to light and find applications in optical data storage .
Anticancer Properties
Anti-HIV Activity
Antioxidant Effects
Anti-Inflammatory Activity
Anti-Tuberculosis Agents
Photochromic Behavior
properties
IUPAC Name |
6-chloro-5,7-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-6-5-9-10(7(2)11(6)12)8(13)3-4-14-9/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQICTIKWLRLCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=O)CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one |
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